Phenylahistin

Enantioselective pharmacology Microtubule inhibitor Cytotoxicity

(-)-Phenylahistin is the only enantiomer with a 33- to 100-fold potency advantage and 1.5- to 8-fold slower CYP3A clearance, making it essential for reproducible SAR studies. As the natural precursor to the clinical-stage drug plinabulin, this enantiopure diketopiperazine is a non-substitutable reference standard for dissecting colchicine-site pharmacology vs. vinca/taxane site agents. Procure only high-purity (-)-phenylahistin to ensure data integrity in tubulin polymerization and cytotoxicity assays.

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
Cat. No. B1241939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylahistin
Synonymsphenylahistin
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(N=CN1)C=C2C(=O)NC(C(=O)N2)CC3=CC=CC=C3
InChIInChI=1S/C20H22N4O2/c1-4-20(2,3)17-14(21-12-22-17)11-16-19(26)23-15(18(25)24-16)10-13-8-6-5-7-9-13/h4-9,11-12,15H,1,10H2,2-3H3,(H,21,22)(H,23,26)(H,24,25)/b16-11-/t15-/m0/s1
InChIKeyGWMHBVLPNWHWGW-CNYBTUBUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylahistin Overview: A Marine-Derived Diketopiperazine Colchicine-Site Microtubule Inhibitor for Anticancer Research and Drug Development


Phenylahistin is a naturally occurring marine-derived fungal diketopiperazine metabolite, consisting of L-phenylalanine and an isoprenylated dehydrohistidine residue, that functions as a colchicine-site microtubule polymerization inhibitor [1]. It exhibits cytotoxic activity against a broad panel of tumor cell lines and arrests cells in mitosis by disrupting the microtubule network [2]. As the natural product precursor to the clinical-stage derivative plinabulin (NPI-2358), phenylahistin serves as both a reference standard for SAR studies and a foundational scaffold for the development of next-generation colchicine-site microtubule targeting agents [3].

Why Generic Substitution of Phenylahistin Fails: Enantioselective Activity, Metabolic Stability, and Structural Determinants


Substituting phenylahistin with a generic or alternative colchicine-site microtubule inhibitor is not feasible due to the compound's pronounced enantioselective pharmacology and unique diketopiperazine scaffold. The bioactive (-)-enantiomer exhibits cytotoxic activity that is 33- to 100-fold more potent than its (+)-enantiomer across eight tumor cell lines, a differential driven not only by target engagement but also by substantially slower metabolic clearance via CYP3A isoforms [1]. The (+)-enantiomer is metabolized 1.5- to 8-fold faster, directly correlating with its reduced cytotoxicity and highlighting that enantiomeric purity is a critical determinant of both in vitro and in vivo activity [2]. Furthermore, the colchicine binding site interaction of phenylahistin is distinct from that of vinca alkaloids and taxanes, with competitive binding studies confirming that (-)-phenylahistin interacts exclusively with the colchicine site and not with the vinblastine site, thereby precluding functional substitution with other microtubule-targeting agent classes [3]. These enantioselective activity and metabolic stability parameters, coupled with scaffold-specific SAR, are the basis for the quantitative differentiation evidence presented below.

Phenylahistin Quantitative Differentiation: Head-to-Head Enantiomer Comparisons and Pharmacokinetic Evidence


Enantioselective Cytotoxicity: (-)-Phenylahistin Exhibits 33- to 100-Fold Greater Potency Than (+)-Phenylahistin Across Eight Tumor Cell Lines

The bioactive (-)-enantiomer of phenylahistin demonstrates markedly superior cytotoxic activity compared to its (+)-enantiomer. In a direct head-to-head evaluation against a panel of eight tumor cell lines, (-)-phenylahistin exhibited IC50 values ranging from 1.8 × 10⁻⁷ M (180 nM) to 3.7 × 10⁻⁶ M (3,700 nM), whereas (+)-phenylahistin showed 33- to 100-fold less potent activity across the same panel [1]. This stereochemical dependency is not merely an artifact of differential target binding; the (+)-enantiomer exhibits no detectable antimicrotubule activity, confirming that the correct stereochemistry is essential for colchicine-site engagement [2].

Enantioselective pharmacology Microtubule inhibitor Cytotoxicity

Enantioselective Metabolic Stability: (-)-Phenylahistin Is Metabolized 1.5- to 8-Fold Slower Than (+)-Phenylahistin by CYP3A Isoforms

Beyond target binding differences, the enantiomers of phenylahistin exhibit pronounced differences in metabolic stability that further amplify the activity gap. In human liver microsomal preparations and recombinant CYP3A isoforms, the bioactive (-)-enantiomer is metabolized 1.5- to 8-fold more slowly than the (+)-enantiomer [1]. This slower metabolic clearance correlates with increased cellular exposure and higher cytotoxicity in P450-rich hepatocyte models; conversely, (-)-phenylahistin demonstrates reduced toxicity in P450-deprived KB cell lines, confirming that the intact parent compound, rather than its metabolites, is the primary cytotoxic species [2]. The metabolic profile further reveals that the predominant metabolite from (-)-phenylahistin is P1, whereas (+)-phenylahistin predominantly yields P3, indicating distinct regioselective oxidation pathways [1].

Pharmacokinetics CYP450 metabolism Enantioselective clearance

Tubulin Polymerization Inhibition and Colchicine-Site Binding: (-)-Phenylahistin Disrupts Microtubule Networks and Does Not Cross-React with the Vinblastine Site

(-)-Phenylahistin directly inhibits tubulin polymerization and disrupts the microtubule network, as demonstrated in A549 human lung adenocarcinoma cells. In vitro tubulin polymerization assays using bovine brain microtubule protein and phosphocellulose-purified tubulin confirmed that (-)-phenylahistin inhibits polymerization in a concentration-dependent manner [1]. Competitive binding studies using radiolabeled ligands established that (-)-phenylahistin interacts specifically with the colchicine binding site on tubulin and exhibits no detectable binding to the vinblastine site, distinguishing it from vinca alkaloid microtubule inhibitors [1]. The (+)-enantiomer, in contrast, exhibits no antimicrotubule activity whatsoever, confirming that the stereochemical configuration is essential for colchicine-site engagement [2].

Tubulin polymerization Colchicine binding site Mechanism of action

In Vivo Antitumor Efficacy: (-)-Phenylahistin Demonstrates Activity Against P388 Leukemia and Lewis Lung Carcinoma in Murine Models

(-)-Phenylahistin has demonstrated in vivo antitumor efficacy in murine models, establishing it as a biologically active natural product scaffold suitable for preclinical development and SAR studies. Specifically, (-)-phenylahistin exhibited antitumor activity against P388 murine leukemia and Lewis lung carcinoma cells in vivo when administered to tumor-bearing mice [1]. While the original study did not report direct comparator data against other microtubule inhibitors in the same in vivo model, this in vivo activity confirms that the compound is capable of translating its in vitro microtubule inhibition and cytotoxicity into measurable antitumor effects in whole-animal systems. This in vivo validation is a critical differentiator from many natural product screening hits that fail to demonstrate efficacy beyond cell-based assays.

In vivo efficacy Xenograft Antitumor activity

Optimal Research and Industrial Applications for Phenylahistin Based on Differentiated Evidence


Enantioselective Pharmacology Studies and Chiral Purity Method Development

The pronounced 33- to 100-fold difference in cytotoxic potency between (-)-phenylahistin and (+)-phenylahistin [1], combined with the 1.5- to 8-fold difference in CYP3A-mediated metabolic clearance [2], makes phenylahistin an ideal model system for studying enantioselective pharmacology and for developing and validating chiral purity analytical methods. Researchers investigating the impact of stereochemistry on microtubule inhibitor activity, CYP450-mediated drug metabolism, or structure-activity relationships of diketopiperazine natural products should prioritize high-purity (-)-phenylahistin as a reference standard to ensure reproducible and interpretable results.

Colchicine-Site Microtubule Inhibitor Mechanism-of-Action Studies and Combination Screening

Given the specific and exclusive binding of (-)-phenylahistin to the colchicine site of tubulin, with no detectable interaction at the vinblastine site [3], phenylahistin serves as a valuable tool compound for dissecting colchicine-site pharmacology. It can be used as a selective probe in combination studies with vinca-site or taxane-site microtubule inhibitors to evaluate synergistic or orthogonal effects, or as a reference standard in tubulin polymerization assays to benchmark the activity of novel colchicine-site inhibitors under development.

Natural Product Scaffold Reference for Medicinal Chemistry SAR Campaigns

As the foundational natural product scaffold from which the clinical-stage derivative plinabulin (NPI-2358) was developed [4], (-)-phenylahistin is an essential reference compound for medicinal chemistry SAR campaigns aimed at optimizing diketopiperazine-based colchicine-site microtubule inhibitors. Researchers designing and synthesizing novel phenylahistin derivatives should procure the parent natural product to serve as a baseline comparator in cytotoxicity, tubulin polymerization, and tubulin binding assays, enabling quantitative assessment of structural modifications relative to the unmodified natural product scaffold.

Preclinical In Vivo Oncology Studies Requiring a Validated Natural Product Positive Control

The demonstrated in vivo efficacy of (-)-phenylahistin against P388 leukemia and Lewis lung carcinoma in murine models [1] validates its use as a positive control compound for in vivo oncology studies. Researchers evaluating novel anticancer agents in murine tumor models may use (-)-phenylahistin as a reference standard to contextualize the in vivo efficacy of their test compounds, particularly when assessing colchicine-site microtubule inhibitors or other natural product-derived anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenylahistin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.